molecular formula C20H31N3O B249063 3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one

3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one

Cat. No. B249063
M. Wt: 329.5 g/mol
InChI Key: ZDUQNZCPZPBYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one is a synthetic compound that has recently gained attention in the scientific community due to its potential pharmacological properties. This compound is commonly referred to as 4'-Methyl-α-PVP or MDPV, and belongs to the class of cathinone derivatives. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MDPV has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for use in research related to addiction and drug abuse.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporter proteins that are responsible for the reuptake of these neurotransmitters, which leads to an increase in their extracellular concentrations. This increase in neurotransmitter concentrations leads to the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to the stimulant effects of the compound. MDPV has also been found to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular and thermoregulatory problems.

Advantages and Limitations for Lab Experiments

MDPV has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the dopamine transporter, which makes it a potential candidate for use in research related to addiction and drug abuse. Another advantage is its stimulant effects on the central nervous system, which makes it a potential candidate for use in research related to ADHD and narcolepsy. One limitation is its potential for cardiovascular and thermoregulatory problems, which can make it difficult to use in animal studies.

Future Directions

There are several potential future directions for research related to MDPV. One direction is the development of new compounds that have similar pharmacological properties but with fewer side effects. Another direction is the use of MDPV in the development of new treatments for addiction and drug abuse. Finally, research could be done to better understand the mechanism of action of MDPV and its effects on the brain and body.

Synthesis Methods

MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid to produce MDPV. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with an amine and a reducing agent such as sodium borohydride to produce MDPV. Friedel-Crafts acylation involves the reaction of 1-phenyl-2-propanone with 1,4-dibromobutane and aluminum chloride to produce MDPV.

Scientific Research Applications

MDPV has been used in scientific research related to addiction and drug abuse. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for use in research related to addiction and drug abuse. MDPV has also been found to have stimulant effects on the central nervous system, which makes it a potential candidate for use in research related to attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

Product Name

3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

3-methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C20H31N3O/c1-17(2)16-20(24)23-10-8-19(9-11-23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3

InChI Key

ZDUQNZCPZPBYFL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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